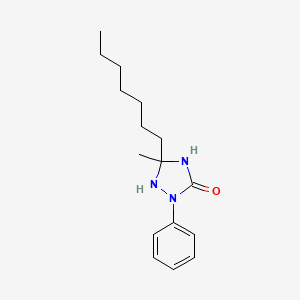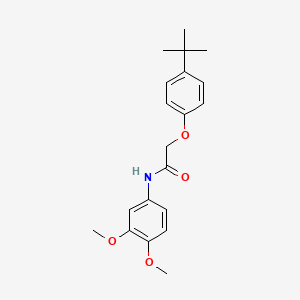
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one, also known as HTL-001, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolidinones, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in the pathogenesis of different diseases. For example, 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine. This makes 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one a potential candidate for the treatment of Alzheimer's disease, which is characterized by a deficiency of acetylcholine in the brain.
Biochemical and Physiological Effects
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is its broad spectrum of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as an antimicrobial agent for the treatment of bacterial infections. Additionally, the development of more soluble derivatives of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one could improve its potential for in vivo applications.
Conclusion
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is a novel compound that has shown promise for its potential therapeutic applications. Its broad spectrum of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties, make it a potential candidate for the treatment of various diseases. The synthesis of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is relatively simple, and it can be easily produced in large quantities. However, its low solubility in water is a limitation that needs to be addressed. Further research on 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one involves the reaction of heptanal, methylhydrazine, and phenyl isocyanate in the presence of a catalyst. The reaction mixture is then heated under reflux for several hours to obtain the final product. The purity of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one can be improved by recrystallization from a suitable solvent. The synthesis of 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties. 5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-heptyl-5-methyl-2-phenyl-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-4-5-6-10-13-16(2)17-15(20)19(18-16)14-11-8-7-9-12-14/h7-9,11-12,18H,3-6,10,13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIBYIMPJMMEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1(NC(=O)N(N1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-ethylpiperazine](/img/structure/B5133043.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133048.png)

![4-[4-(1-naphthyloxy)butyl]morpholine oxalate](/img/structure/B5133061.png)

![2-[(2-fluorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5133066.png)
![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5133068.png)



![2-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzamide](/img/structure/B5133103.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5133126.png)